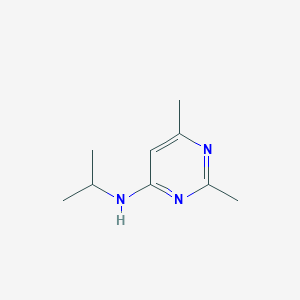

2,6-dimetil-N-(propan-2-il)pirimidin-4-amina

Descripción general

Descripción

2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine is a chemical compound that belongs to the family of pyrimidine derivatives. Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known for their plentiful biological activities, including modulation of myeloid leukemia, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents were intensively explored . Special attention was given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .Molecular Structure Analysis

The molecular structure of 2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine consists of a pyridine linked (not fused) to a pyrimidine by a bond .Chemical Reactions Analysis

Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Aplicaciones Científicas De Investigación

Gestión de la resistencia a los plaguicidas

Debido a su modo de acción único, los derivados de pirimidinamina se consideran compuestos agrícolas prometedores para la gestión de la resistencia a los plaguicidas . Hasta ahora no se ha informado de resistencia a estos fungicidas .

Control de la roya del maíz

Uno de los derivados de pirimidinamina, (S)-5-cloro-6-(difluorometil)-2-metil-N-(1-((5-(trifluorometil)piridin-2-il)oxi)propan-2-il)pirimidin-4-amina, mostró un excelente efecto de control sobre la roya del maíz . Tuvo un mejor efecto de control que el fungicida comercial tebuconazol .

Síntesis de nuevos compuestos

“2,6-dimetil-N-(propan-2-il)pirimidin-4-amina” puede utilizarse como plantilla para el diseño y la síntesis de nuevos derivados de pirimidinamina . Estos nuevos compuestos pueden tener diferentes propiedades y aplicaciones .

Estudio de las relaciones estructura-actividad

El estudio de “this compound” y sus derivados puede ayudar a comprender las relaciones estructura-actividad de los compuestos de pirimidinamina . Esto puede guiar el diseño de nuevos compuestos con las propiedades deseadas .

Desarrollo de nuevos agroquímicos

Los derivados de pirimidinamina son un tema candente en el campo de los plaguicidas debido a su excelente actividad biológica . El desarrollo de nuevos agroquímicos utilizando “this compound” puede ayudar a garantizar un alto rendimiento y calidad de los cultivos .

Mecanismo De Acción

2,6-DMPPA’s mechanism of action is not well understood. However, it is believed to interact with proteins and enzymes in the body, resulting in a change in their activity. For example, it has been found to interact with acetylcholinesterase, an enzyme involved in the regulation of neurotransmitter levels in the brain. It is thought that 2,6-DMPPA binds to the active site of the enzyme and inhibits its activity, resulting in an increase in neurotransmitter levels.

Biochemical and Physiological Effects

2,6-DMPPA has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to inhibit the enzyme acetylcholinesterase, resulting in an increase in neurotransmitter levels. It has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been found to inhibit the growth of cancer cells in vitro.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,6-DMPPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in the scientific research field. Additionally, it is stable in a variety of conditions and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not well understood, and it can be toxic to humans and animals if ingested in large doses.

Direcciones Futuras

There are many potential future directions for research involving 2,6-DMPPA. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, as well as its potential uses as a drug or therapeutic agent. Furthermore, research could be done to explore its potential toxicity and to develop methods to reduce its toxicity. Finally, research could be done to explore its potential uses in other areas, such as agriculture and industrial applications.

Propiedades

IUPAC Name |

2,6-dimethyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(2)10-9-5-7(3)11-8(4)12-9/h5-6H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRMARPJTMQCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

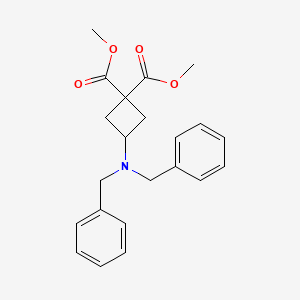

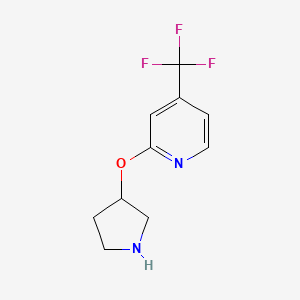

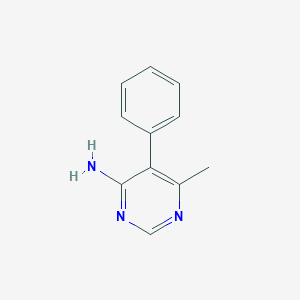

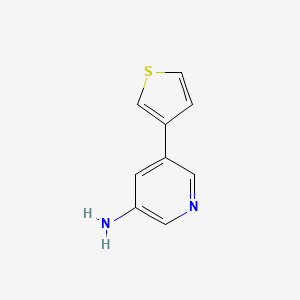

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(tert-Butylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1467660.png)

![2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate](/img/structure/B1467661.png)

![2-[4-(1-Piperidinylmethyl)phenyl]-4,6-pyrimidinediol](/img/structure/B1467663.png)

![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)

![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)

![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)